

# Application Notes and Protocols for GSK2656157 in In Vivo Mouse Models

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Compound of Interest		
Compound Name:	GSK2656157	
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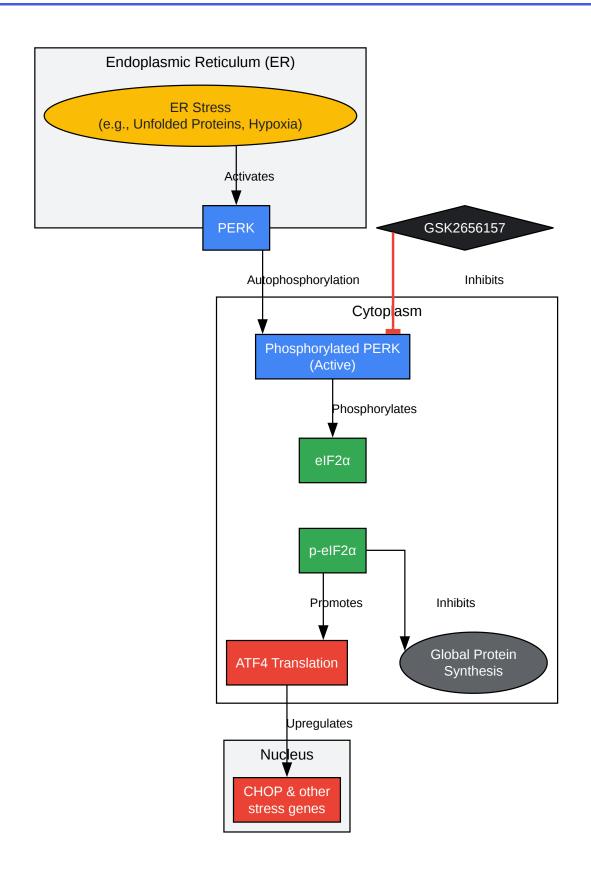
#### Introduction

**GSK2656157** is a potent and highly selective, ATP-competitive inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)[1][2]. PERK is a critical transducer of the Unfolded Protein Response (UPR), a signaling pathway activated by endoplasmic reticulum (ER) stress[3]. Under stress conditions, PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis while promoting the translation of specific stress-responsive genes, such as ATF4[3]. By inhibiting PERK, **GSK2656157** blocks this signaling cascade, making it a valuable tool for investigating the role of the UPR in various disease contexts, particularly in cancer biology where tumor cells often experience high levels of ER stress due to hypoxia and nutrient deprivation[3][4]. These notes provide detailed protocols and dosage information for the use of **GSK2656157** in preclinical in vivo mouse models.

## **Mechanism of Action: PERK Signaling Pathway**

**GSK2656157** selectively inhibits the kinase activity of PERK, thereby preventing the downstream signaling cascade associated with the UPR. The diagram below illustrates the canonical PERK pathway and the point of inhibition by **GSK2656157**.





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Caption: PERK signaling pathway and inhibition by **GSK2656157**.



## **Quantitative Data Summary**

The following tables summarize key quantitative data for the use of **GSK2656157** in mouse models, compiled from various preclinical studies.

Table 1: Recommended Dosing Regimens in Mouse Models

Mouse Model	Dosage	Administrat ion Route	Dosing Frequency	Key Findings	Reference
Human Tumor Xenografts (Pancreatic, Multiple Myeloma)	50 - 150 mg/kg	Oral (p.o.)	Twice Daily (BID)	Dose-dependent tumor growth inhibition (54-114% at 150 mg/kg). [1][5][6]	[1][2][5][6]
Pharmacodyn amic Study	50 mg/kg	Oral (p.o.)	Single Dose	Complete inhibition of phospho- PERK for up to 8 hours.[1] [6]	[1][6]
BCG-Infected C57BL/6J Mice	Not specified	Intraperitonea I (i.p.)	Not specified	Alleviated lung damage and reduced bacterial load.[7]	[7]
TNF-induced Lethal Shock	0.9 mg/kg	Intravenous (i.v.)	Single Dose	Protected mice from lethal doses of TNF.[8][9]	[8][9]

| Spinal Cord Injury Model | Not specified | Not specified | Acute (0-72h post-injury) | Improved white matter sparing and locomotor recovery.[10] |[10] |



Table 2: Pharmacokinetic Parameters in Mice

Parameter	Value	Administration Route	Vehicle	Reference
Half-life (t½)	~1.25 hours	i.v. / p.o.	1% DMSO, 20% Captisol in saline (i.v.); 2% DMSO, 40% PEG 400 in water (p.o.)	[3]
Oral Bioavailability (F%)	52%	p.o.	2% DMSO, 40% PEG 400 in water	[3]

| Clearance | Low to Moderate | i.v. / p.o. | N/A |[3] |

Table 3: Recommended Formulation for Oral Administration

Component	Concentration	Purpose	Reference
GSK2656157	Target dose (e.g., 50 mg/kg)	Active Pharmaceutical Ingredient	[5]
Hydroxypropyl methyl cellulose (HPMC)	0.5% (w/v)	Suspending agent	[5]
Tween-80	0.1% (v/v)	Surfactant/Solubilizing agent	[5]

| Water | q.s. to final volume | Vehicle |[5] |

## **Experimental Protocols**

# Protocol 1: Preparation of GSK2656157 Formulation for Oral Gavage



This protocol describes the preparation of a suspension of **GSK2656157** suitable for oral gavage in mice, based on formulations used in published xenograft studies.[5]

#### Materials:

- GSK2656157 powder
- Hydroxypropyl methyl cellulose (HPMC)
- Tween-80
- Sterile deionized water or PBS
- Sterile conical tubes (15 mL or 50 mL)
- Magnetic stirrer and stir bar
- Analytical balance

#### Procedure:

- Calculate Required Amounts: Determine the total volume of formulation needed based on the number of mice, their average weight, and the dosing volume (typically 5-10 mL/kg). For example, for 10 mice at ~20g each, dosing at 10 mL/kg, you need 2 mL total volume.
   Prepare an excess (e.g., 5 mL).
- Prepare the Vehicle:
  - In a sterile conical tube, add the required volume of water (e.g., 5 mL).
  - Add 0.5% HPMC (w/v). For 5 mL, this is 25 mg.
  - $\circ$  Add 0.1% Tween-80 (v/v). For 5 mL, this is 5  $\mu$ L.
  - Mix vigorously using a magnetic stirrer until the HPMC is fully dissolved. This may take some time.
- Prepare the GSK2656157 Suspension:



- Weigh the required amount of GSK2656157 powder. For a 50 mg/kg dose in a 10 mL/kg dosing volume, the final concentration is 5 mg/mL. For 5 mL of vehicle, you would need 25 mg of GSK2656157.
- Slowly add the GSK2656157 powder to the prepared vehicle while continuously stirring.
- Continue to stir until a uniform suspension is achieved.
- Storage and Use: Use the suspension immediately. Ensure the suspension is mixed well (e.g., by vortexing) before drawing each dose to prevent settling.

## **Protocol 2: Administration via Oral Gavage in Mice**

Oral gavage is a common method for precise oral dosing.[11] Proper technique is crucial to minimize stress and prevent injury.

#### Materials:

- Prepared GSK2656157 suspension
- Appropriately sized syringe (e.g., 1 mL)
- Sterile ball-tipped gavage needle (20-22 gauge for adult mice)
- Animal scale

#### Procedure:

- Weigh the Mouse: Accurately weigh the mouse to calculate the precise dose volume.
- Prepare the Syringe: Draw the calculated volume into the syringe. Ensure the suspension is homogenous and free of air bubbles.
- Animal Restraint:
  - Restrain the mouse firmly by grasping the loose skin over the neck and shoulders to immobilize the head.
  - The body should be held in a vertical position to straighten the path to the esophagus.



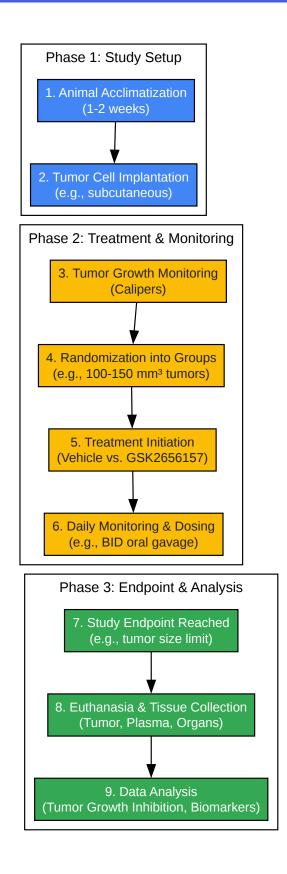
#### Needle Insertion:

- Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
- Pass the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the tip.
- Gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is felt, or the mouse begins to struggle excessively, withdraw immediately and restart.
- Substance Administration: Once the needle is correctly positioned, slowly depress the plunger to deliver the suspension.
- Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing.

## In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using **GSK2656157** in a tumor xenograft model.





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Caption: Typical workflow for an in vivo xenograft efficacy study.



### **Important Considerations**

- Off-Target Effects: While highly selective for PERK, some studies have noted that at certain concentrations, GSK2656157 and the related compound GSK2606414 can inhibit RIPK1, which may be a confounding factor in studies related to inflammation and cell death.[9][12] Researchers should interpret results in these contexts with caution.
- Toxicity: In some long-term studies, a pancreas-specific phenotype characteristic of genetic PERK ablation has been observed in mice, which may include effects on β-cell function.[3]
- Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to the compound and not the administration vehicle.
- Animal Welfare: Oral gavage can be a stressful procedure.[13][14] Ensure personnel are
  well-trained and proficient to minimize animal stress and ensure data quality.

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